(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a piperazine moiety and an acetyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-bromomethylphenylboronic acid, undergoes a nucleophilic substitution reaction with 4-acetylpiperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Electrophiles (e.g., alkyl halides), base (e.g., sodium hydride).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and sensors, due to its boronic acid functionality.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The piperazine moiety may enhance binding affinity and specificity through additional interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-(Bromomethyl)phenylboronic acid
Uniqueness
(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid is unique due to the presence of both the acetyl and piperazine groups, which confer distinct chemical and biological properties. The acetyl group can enhance the compound’s solubility and stability, while the piperazine moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19/h2-5,18-19H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZIWBXKRVOQEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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